[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol
Overview
Description
[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound belongs to the class of organic compounds known as 4-benzylpiperidines. These compounds are characterized by a benzyl group attached to the 4-position of a piperidine. The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
It is known that the compound interacts with its targets through its piperidine ring and benzyl group. The piperidine ring typically adopts a chair conformation, which can influence its interactions with target molecules.
Biochemical Pathways
Derivatives of this compound have been evaluated for their antiproliferative effects against various human cell lines, suggesting that they may affect pathways related to cell proliferation and growth.
Result of Action
Some derivatives of this compound have demonstrated antiproliferative activity against various human cell lines, suggesting that they may induce cell cycle arrest or apoptosis.
Biochemical Analysis
Biochemical Properties
[1-(4-Chlorobenzoyl)piperidin-4-yl]methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoacylglycerol lipase (MAGL), where it acts as an inhibitor. This interaction is crucial as MAGL is involved in the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid that modulates various physiological processes . The compound’s ability to inhibit MAGL suggests its potential in therapeutic applications for conditions like cancer and chronic pain.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have demonstrated antiproliferative activity against various human cell lines, indicating its potential in cancer research. Additionally, its impact on cell signaling pathways, such as those involving endocannabinoids, highlights its role in modulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of MAGL involves binding to the enzyme’s active site, thereby preventing the hydrolysis of 2-AG . This inhibition leads to increased levels of 2-AG, which can activate cannabinoid receptors and modulate various physiological processes. The compound’s structure allows it to form hydrogen bonds with the enzyme, enhancing its inhibitory effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its degradation products can influence cellular processes differently . Long-term exposure to the compound has been associated with sustained inhibition of MAGL and prolonged effects on endocannabinoid signaling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL without causing significant adverse effects. At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to endocannabinoid signaling. It interacts with enzymes such as MAGL, which plays a role in the hydrolysis of 2-AG . The compound’s inhibition of MAGL affects metabolic flux and metabolite levels, leading to increased concentrations of 2-AG and subsequent activation of cannabinoid receptors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in modulating cellular functions and achieving therapeutic outcomes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-3-1-11(2-4-12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIHOXIBCSBSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.